molecular formula C11H10ClNO B1492949 4-Chloro-8-methoxy-3-methylquinoline CAS No. 39593-11-8

4-Chloro-8-methoxy-3-methylquinoline

Cat. No.: B1492949
CAS No.: 39593-11-8
M. Wt: 207.65 g/mol
InChI Key: UBQXDVNXLJEVKN-UHFFFAOYSA-N
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Description

4-Chloro-8-methoxy-3-methylquinoline is a quinoline derivative characterized by the presence of a chlorine atom at the 4th position, a methoxy group at the 8th position, and a methyl group at the 3rd position. This compound is known for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Mechanism of Action

Quinoline is a versatile heterocyclic compound that plays a crucial role in both natural and synthetic chemistry. It consists of a benzene ring fused with a pyridine moiety, forming a characteristic double-ring structure. Quinoline derivatives have diverse applications in industrial processes, drug discovery, and medicinal chemistry .

Biochemical Analysis

Biochemical Properties

4-Chloro-8-methoxy-3-methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity . Additionally, this compound can interact with proteins involved in cell signaling pathways, altering their function and downstream effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in critical cellular processes, such as cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, this compound can undergo degradation, leading to the formation of metabolites with different biological activities . In in vitro and in vivo studies, this compound has shown both short-term and long-term effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity . The stability of this compound in various experimental conditions is crucial for its effective use in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the biological activity of this compound changes significantly with small variations in dosage . These findings highlight the importance of dose optimization for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can affect metabolic flux by inhibiting or modulating the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance . The compound’s interactions with enzymes such as cytochrome P450 can influence its own metabolism and the metabolism of other co-administered drugs . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential drug-drug interactions of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes by specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that influence its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can also affect its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular distribution of this compound can also affect its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-methoxy-3-methylquinoline typically involves the following steps:

  • Starting Material: The synthesis often begins with 3-methylquinoline as the starting material.

  • Methoxylation: The methoxy group at the 8th position is introduced using methylation agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate (K₂CO₃).

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-8-methoxy-3-methylquinoline undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the quinoline core to quinone derivatives.

  • Reduction: Reduction reactions can reduce the quinoline ring, leading to the formation of dihydroquinoline derivatives.

  • Substitution: Substitution reactions at the chlorine and methoxy positions can introduce different functional groups, expanding the compound's chemical diversity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Quinone derivatives, such as 4-Chloro-8-methoxy-3-methylquinone.

  • Reduction Products: Dihydroquinoline derivatives, such as 4-Chloro-8-methoxy-3-methyl-1,2,3,4-tetrahydroquinoline.

  • Substitution Products: Various substituted quinolines depending on the nucleophile or electrophile used.

Scientific Research Applications

4-Chloro-8-methoxy-3-methylquinoline is widely used in scientific research due to its versatile chemical properties. Its applications include:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: Investigated for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-Chloro-8-methoxy-3-methylquinoline is compared with other similar quinoline derivatives, such as:

  • 4-Chloro-8-methylquinoline: Similar structure but lacks the methoxy group.

  • 4-Chloro-2-methylquinoline: Different position of the methyl group.

  • 8-Chloro-2-methylquinoline: Different positions of chlorine and methyl groups.

These compounds share structural similarities but exhibit different chemical and biological properties due to variations in their substituents.

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Properties

IUPAC Name

4-chloro-8-methoxy-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-6-13-11-8(10(7)12)4-3-5-9(11)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQXDVNXLJEVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1Cl)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.